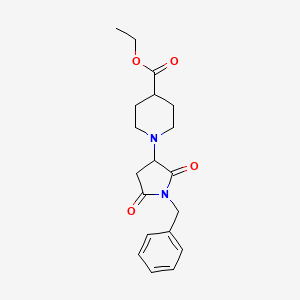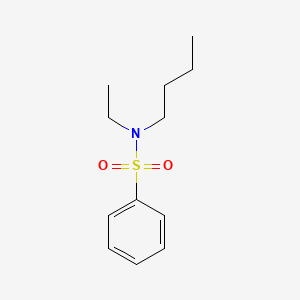
3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide
Descripción general
Descripción
3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide, also known as DCP-LA, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It was first synthesized in 1995 by a group of Japanese scientists and has since gained attention due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. This compound can also inhibit the activity of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the body. By inhibiting PDE, this compound can increase the levels of cAMP and cGMP, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can improve cognitive function and memory in animal models of Alzheimer's disease and cerebral ischemia. This compound can also protect neurons from oxidative stress and prevent neuronal death. In cancer cells, this compound can induce apoptosis and inhibit tumor growth. It has also been shown to have anti-inflammatory effects and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide in lab experiments is that it is a synthetic compound, which means that its purity and concentration can be easily controlled. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound can have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide research. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in humans. Another area of interest is its potential use in treating cancer. More research is needed to determine its anticancer properties and to develop effective delivery methods. Additionally, this compound could be studied for its potential use in treating other diseases such as inflammation and autoimmune disorders.
Aplicaciones Científicas De Investigación
3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia. It has been shown to have neuroprotective effects and can improve cognitive function. This compound has also been studied for its potential use in treating cancer, as it can inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-3-7-17-14(19)11-8(2)20-18-13(11)12-9(15)5-4-6-10(12)16/h4-6H,3,7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMUWWMAZBAIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cycloheptyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4646627.png)
![1-({1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4646642.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4646650.png)
![2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646652.png)
![4-({[(2-ethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4646657.png)
![ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4646662.png)
![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4646683.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4646691.png)
![4-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4646695.png)

![ethyl 2-{[(thieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4646718.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2,6-difluorobenzamide](/img/structure/B4646730.png)


